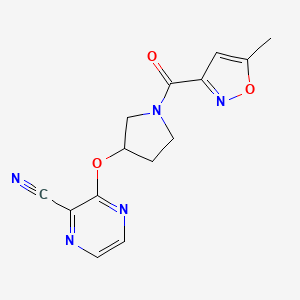
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride as the key starting materials.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the reaction of the sulfonyl chlorides with an appropriate amine, such as azetidine-3-amine, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be employed in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.
Industrial Applications: It may find use in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Fluorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Iodophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
Uniqueness
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl and methoxyphenyl sulfonyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJCRSBVBDTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)


![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)
![3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)
![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)
![7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B2781676.png)
